molecular formula C17H14BrClN2O2 B2898372 4-Bromo-3-((2-chlorophenoxy)methyl)-2-methyl-1-phenyl-3-pyrazolin-5-one CAS No. 946386-46-5

4-Bromo-3-((2-chlorophenoxy)methyl)-2-methyl-1-phenyl-3-pyrazolin-5-one

Cat. No. B2898372
M. Wt: 393.67
InChI Key: CHFPHXKQECOPCZ-UHFFFAOYSA-N
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Description

The compound “4-Bromo-3-((2-chlorophenoxy)methyl)-2-methyl-1-phenyl-3-pyrazolin-5-one” is a complex organic molecule. It contains several functional groups including a bromine atom, a chlorine atom, a phenyl group, a pyrazolin-5-one group, and a methyl group. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, bromination and chlorination reactions could be used to introduce the bromine and chlorine atoms, respectively. The phenyl group could be introduced through a Friedel-Crafts alkylation or acylation reaction . The pyrazolin-5-one group could potentially be synthesized through a series of reactions involving hydrazine .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the phenyl group and the pyrazolin-5-one group suggests that this compound could have aromatic character, which would influence its chemical behavior .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the functional groups present in it. For example, the bromine and chlorine atoms could potentially be replaced in substitution reactions. The phenyl group could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine and chlorine atoms could increase the compound’s density and boiling point compared to compounds of similar size that do not contain halogens .

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if this compound is a solid, it could pose a dust explosion hazard. If it is a liquid, it could pose a fire hazard. Additionally, the bromine and chlorine atoms could make this compound potentially harmful if ingested or inhaled .

Future Directions

The future directions for research on this compound could involve studying its reactivity, exploring its potential uses, and developing safer and more efficient methods for its synthesis .

properties

IUPAC Name

4-bromo-5-[(2-chlorophenoxy)methyl]-1-methyl-2-phenylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrClN2O2/c1-20-14(11-23-15-10-6-5-9-13(15)19)16(18)17(22)21(20)12-7-3-2-4-8-12/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHFPHXKQECOPCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=O)N1C2=CC=CC=C2)Br)COC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-((2-chlorophenoxy)methyl)-2-methyl-1-phenyl-3-pyrazolin-5-one

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